molecular formula C21H23ClF3N3O6S B2610064 Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate CAS No. 1024415-60-8

Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate

Cat. No. B2610064
CAS RN: 1024415-60-8
M. Wt: 537.94
InChI Key: BWVSBTBLHKPLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a trifluoromethyl group, a pyridine ring, a piperazine ring, and a sulfonyl group. Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are thought to have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants. Trifluoromethylpyridines are known to undergo various types of reactions due to the presence of the trifluoromethyl group and the pyridine ring .

Scientific Research Applications

Agrochemicals

Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate: and its derivatives serve as key structural motifs in agrochemicals. Specifically, trifluoromethylpyridine (TFMP) derivatives are employed for crop protection. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops from pests, owing to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .

Pharmaceuticals

Several TFMP derivatives have applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. The biological activities of TFMP derivatives are attributed to the synergistic effects of the fluorine atom and the pyridine moiety. Expect further discoveries in this field as novel applications emerge .

Anti-Fibrosis Activity

In drug discovery, researchers have explored the anti-fibrosis potential of related compounds. Some derivatives displayed better anti-fibrosis activity than existing drugs like Pirfenidone. These findings highlight the compound’s potential in treating fibrotic conditions .

Trifluoromethyl Group Modifications

The trifluoromethyl group in this compound plays a crucial role in modifying drug properties. For instance, the FDA-approved drug pexidartinib contains a trifluoromethyl group. Such modifications enhance drug efficacy and pharmacokinetics .

Synthetic Intermediates

Lastly, this compound serves as a valuable synthetic intermediate. Researchers use it to access other complex molecules, contributing to the development of diverse chemical libraries.

Future Directions

Trifluoromethylpyridines are a key structural motif in many active agrochemical and pharmaceutical ingredients, and their use is expected to increase in the future . Therefore, research into the synthesis, properties, and applications of compounds like this one is likely to continue.

properties

IUPAC Name

methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClF3N3O6S/c1-32-16-8-13(9-19(29)34-3)18(11-17(16)33-2)35(30,31)28-6-4-27(5-7-28)20-15(22)10-14(12-26-20)21(23,24)25/h8,10-12H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVSBTBLHKPLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClF3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate

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